1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is an organic compound that features both bromophenyl and sulfonyl groups
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is a critical factor in its pharmacological efficacy .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the reaction of 4-bromophenylacetic acid with appropriate sulfonyl and sulfanyl reagents. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine . The mixture is usually stirred at room temperature and then cooled in an ice bath to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Biology: It may be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
- 2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
- 2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
Uniqueness
The uniqueness of 1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole lies in its dual bromophenyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMLKNHAQDZULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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